molecular formula C13H14Cl2N2O3 B11549241 N-(2,3-Dichloro-phenyl)-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide

N-(2,3-Dichloro-phenyl)-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide

Cat. No.: B11549241
M. Wt: 317.16 g/mol
InChI Key: XKFRLJDCEQQWQP-UHFFFAOYSA-N
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Description

N’-(2,3-DICHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is a synthetic organic compound characterized by the presence of a dichlorophenyl group and an oxolan-2-ylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-DICHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichlorophenylamine and oxolan-2-ylmethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under controlled temperature and pressure conditions.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-(2,3-DICHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-DICHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2,3-DICHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-DICHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE
  • N’-(2,3-DICHLOROPHENYL)-N-[(OXOLAN-3-YL)METHYL]ETHANEDIAMIDE
  • N’-(2,3-DICHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]PROPANDIAMIDE

Uniqueness

N’-(2,3-DICHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxolan-2-ylmethyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H14Cl2N2O3

Molecular Weight

317.16 g/mol

IUPAC Name

N'-(2,3-dichlorophenyl)-N-(oxolan-2-ylmethyl)oxamide

InChI

InChI=1S/C13H14Cl2N2O3/c14-9-4-1-5-10(11(9)15)17-13(19)12(18)16-7-8-3-2-6-20-8/h1,4-5,8H,2-3,6-7H2,(H,16,18)(H,17,19)

InChI Key

XKFRLJDCEQQWQP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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